molecular formula C12H18N2O4S B8320191 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide

2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide

Cat. No.: B8320191
M. Wt: 286.35 g/mol
InChI Key: QUXJDVRBIKNFKD-UHFFFAOYSA-N
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Description

2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-6-sulfamoylbenzamide

InChI

InChI=1S/C12H18N2O4S/c1-4-14(5-2)12(15)11-9(18-3)7-6-8-10(11)19(13,16)17/h6-8H,4-5H2,1-3H3,(H2,13,16,17)

InChI Key

QUXJDVRBIKNFKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1S(=O)(=O)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8.0 ml (0.053 mol) of tetramethyl-ethylenediamine (TMEDA) in 350 ml of THF at -70° C. was added 42 ml (0.055 mol) of a 1.3M solution of s-butyl lithium in hexane and the mixture was stirred for fifteen minutes. To the solution was added dropwise with stirring a solution of 10.36 g (0.050 mol) of 2-methoxy-N,N-diethylbenzamide in 150 ml of THF while maintaining the temperature at -60° C. or below and sulfur dioxide then bubbled into the reaction mixture, keeping the reaction temperature below -50° C. until the reaction mixture was acid to wet litmus paper. The mixture was then stirred at ambient temperature for two hours, diluted with 450 ml of hexane, and the solid material which had separated was collected, dissolved in 200 ml of water and the mixture treated with 65 g of sodium acetate, and 21.5 g (0.19 mol) of hydroxylamine-O-sulfonic acid was added in portions with stirring. The white solid which separated was collected and dried to give 7.04 g (49%) of 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide, mp 190°-194.5° C.
Quantity
8 mL
Type
reactant
Reaction Step One
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solution
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150 mL
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Type
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Reaction Step Three
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21.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8.0 ml (0.053 mol) of tetramethylethylenediamine (TMEDA) in 350 ml of THF at -70° C. was added 42 ml (0.055 mol) of a 1.3M solution of s-butyl lithium in cyclohexane and the mixture was stirred for fifteen minutes. To the solution was added dropwise with stirring a solution of 10.36 g (0.050 mol) of 2-methoxy-N,N-diethylbenzamide in 150 ml of THF while maintaining the temperature at -60° C. or below. After stirring for 20 minutes sulfur dioxide was bubbled into the reaction mixture, keeping the reaction temperature below -50° C. until the reaction mixture was acid to wet litmus paper. The mixture was stirred at ambient temperature for two hours, diluted with 450 ml of hexane, and the solid material which had separated was collected, dissolved in 200 ml of water and the mixture treated with 65 g of sodium acetate and 21.5 g (0.19 mol) of hydroxylamine-O-sulfonic acid in portions with stirring. The white solid which separated was collected and dried to give 7.04 g (49%) of 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide, mp 190°-194.5° C.
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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350 mL
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Type
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10.36 g
Type
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Reaction Step Two
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Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 g
Type
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Reaction Step Four
Quantity
21.5 g
Type
reactant
Reaction Step Four

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